molecular formula C7H4IN3O2 B1326383 3-Iodo-4-nitro-1H-indazole CAS No. 885521-22-2

3-Iodo-4-nitro-1H-indazole

Cat. No.: B1326383
CAS No.: 885521-22-2
M. Wt: 289.03 g/mol
InChI Key: AOTAXYVEONHYHY-UHFFFAOYSA-N
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Description

3-Iodo-4-nitro-1H-indazole (INI) is a heterocyclic compound containing a nitrogen-containing ring system with a single nitrogen atom at its center. The compound is a member of the indazole family, which is a class of nitrogenous heterocyclic compounds that have been studied for their potential therapeutic applications. INI has been studied for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. In addition, INI has been investigated for its use as an imaging agent and as a probe for studying the structure of proteins and other molecules.

Scientific Research Applications

Synthesis and Characterization of Indazole Derivatives

Indazole derivatives, including those with iodo and nitro substituents, have been extensively studied for their synthesis, characterization, and applications. For instance, the synthesis of mono- and diiodo-1,2,3-triazoles and their nitro derivatives has been achieved through efficient synthetic routes. These compounds, characterized by their thermal and sensitivity properties, demonstrate the versatility of indazole derivatives in materials science (Chand et al., 2016).

Applications in Medicinal Chemistry

Indazoles are significant in medicinal chemistry due to their performance in biologically relevant applications. The Davis-Beirut Reaction (DBR) has been utilized for constructing 2H-indazoles and their derivatives, showcasing the diverse chemistries and applications of these compounds in chemical biology and drug development (Zhu et al., 2019).

Corrosion Inhibition

Heterocyclic diazoles, including indazole, have been investigated as corrosion inhibitors for metals in acidic environments. These studies reveal the potential of indazole derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Babić-Samardžija et al., 2005).

Novel Syntheses and Biological Importance

The synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance have been documented, highlighting the antibacterial, antifungal, antitubercular, and anti-inflammatory activities of these compounds. This research underscores the therapeutic potential of indazole derivatives in treating various diseases (Samadhiya et al., 2012).

Future Directions

Indazole derivatives, including 3-Iodo-4-nitro-1H-indazole, have significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on developing novel synthetic methodologies for these compounds, as well as exploring their potential applications in drug development .

Properties

IUPAC Name

3-iodo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTAXYVEONHYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646251
Record name 3-Iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-22-2
Record name 3-Iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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